

Ceralasertib solubility issues in DMSO and cell culture media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ceralasertib
Cat. No.:	B560106

[Get Quote](#)

Ceralasertib Technical Support Center

Welcome to the **Ceralasertib** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of **Ceralasertib** in DMSO and cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the best solvent for preparing a **Ceralasertib** stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **Ceralasertib**.^{[1][2][3][4]} For optimal results, use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.^{[1][3]} Some suppliers also report solubility in ethanol.^{[1][2][5]}

Q2: I'm observing precipitation when preparing my **Ceralasertib** stock solution in DMSO. What should I do?

A: Precipitation issues with **Ceralasertib** in DMSO can be addressed with the following troubleshooting steps:

- Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO. Older, opened bottles may have absorbed moisture, which can negatively impact solubility.[1][3]
- Apply Sonication: Gentle warming and sonication are often recommended to aid dissolution. [2][3][6] Be cautious with the temperature to avoid degradation of the compound.
- Check Concentration: Verify that you are not exceeding the known solubility limits of **Ceralasertib** in DMSO. Different suppliers report slightly different maximum concentrations, so it's advisable to consult the technical datasheet for your specific batch.

Q3: My **Ceralasertib** precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A: This is a common issue known as "crashing out" and occurs because **Ceralasertib** is sparingly soluble in aqueous solutions.[5] Here are some strategies to mitigate this problem:

- Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced cellular stress. For **Ceralasertib** dose-response experiments, final DMSO concentrations have been reported to be in the range of 0.025% to 0.1%. [4][6]
- Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.
- Vortexing During Dilution: When adding the **Ceralasertib** stock to the medium, vortex or mix the medium continuously to ensure rapid and even distribution of the compound, preventing localized high concentrations that can lead to precipitation.
- Pre-warmed Media: Use cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.

Q4: What is the maximum solubility of **Ceralasertib** in different solvents?

A: The solubility of **Ceralasertib** can vary slightly between suppliers. The table below summarizes the reported solubility data.

Quantitative Data Summary

Solvent/Vehicle	Reported Solubility	Molar Concentration	Notes
DMSO	250 mg/mL[2]	606.05 mM[2]	Sonication recommended.[2]
83 mg/mL[1]	201.2 mM[1]	Use fresh DMSO.[1]	
70 mg/mL[3][6]	169.69 mM[3][6]	Ultrasonic recommended.[3][6]	
≥ 38 mg/mL[4]	≥ 92.12 mM[4]	Saturation unknown.	
~30 mg/mL[5]	~72.7 mM		
Ethanol	83 mg/mL[1]	201.2 mM[1]	
39 mg/mL[2]	94.54 mM[2]	Sonication recommended.[2]	
~30 mg/mL[5]	~72.7 mM		
Water	Insoluble[1]		
Ethanol:PBS (pH 7.2) (1:5)	~0.16 mg/mL[5]	~0.39 mM	Aqueous solution not recommended for storage more than one day.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ceralasertib Stock Solution in DMSO

Materials:

- Ceralasertib powder (Molecular Weight: 412.51 g/mol)
- Anhydrous, sterile DMSO

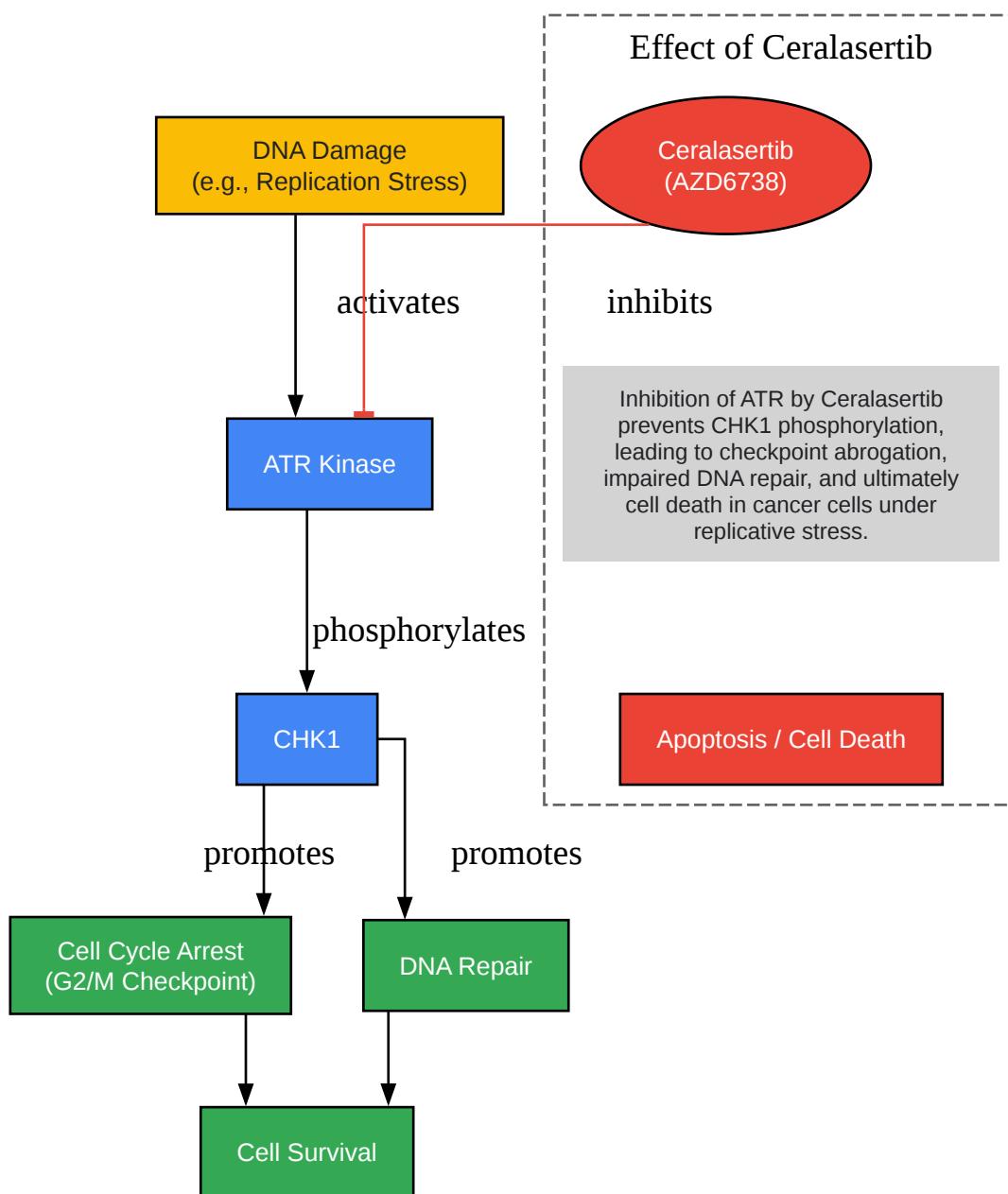
- Sterile microcentrifuge tubes or vials
- Calibrated pipette
- Vortex mixer
- Water bath sonicator (optional)

Procedure:

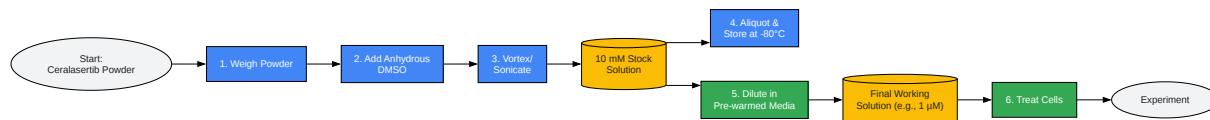
- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.125 mg of **Ceralasertib**.
 - Calculation: $0.01 \text{ mol/L} * 412.51 \text{ g/mol} * 0.001 \text{ L} = 0.004125 \text{ g} = 4.125 \text{ mg}$
- Weigh the **Ceralasertib**: Carefully weigh out the calculated amount of **Ceralasertib** powder and place it into a sterile vial.
- Add DMSO: Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the **Ceralasertib** powder.
- Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.[2][3][6]
- Visually inspect: Ensure the solution is clear and free of any visible particulates.
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[3][6]

Protocol 2: Diluting Ceralasertib Stock for Cell Culture Experiments

Materials:

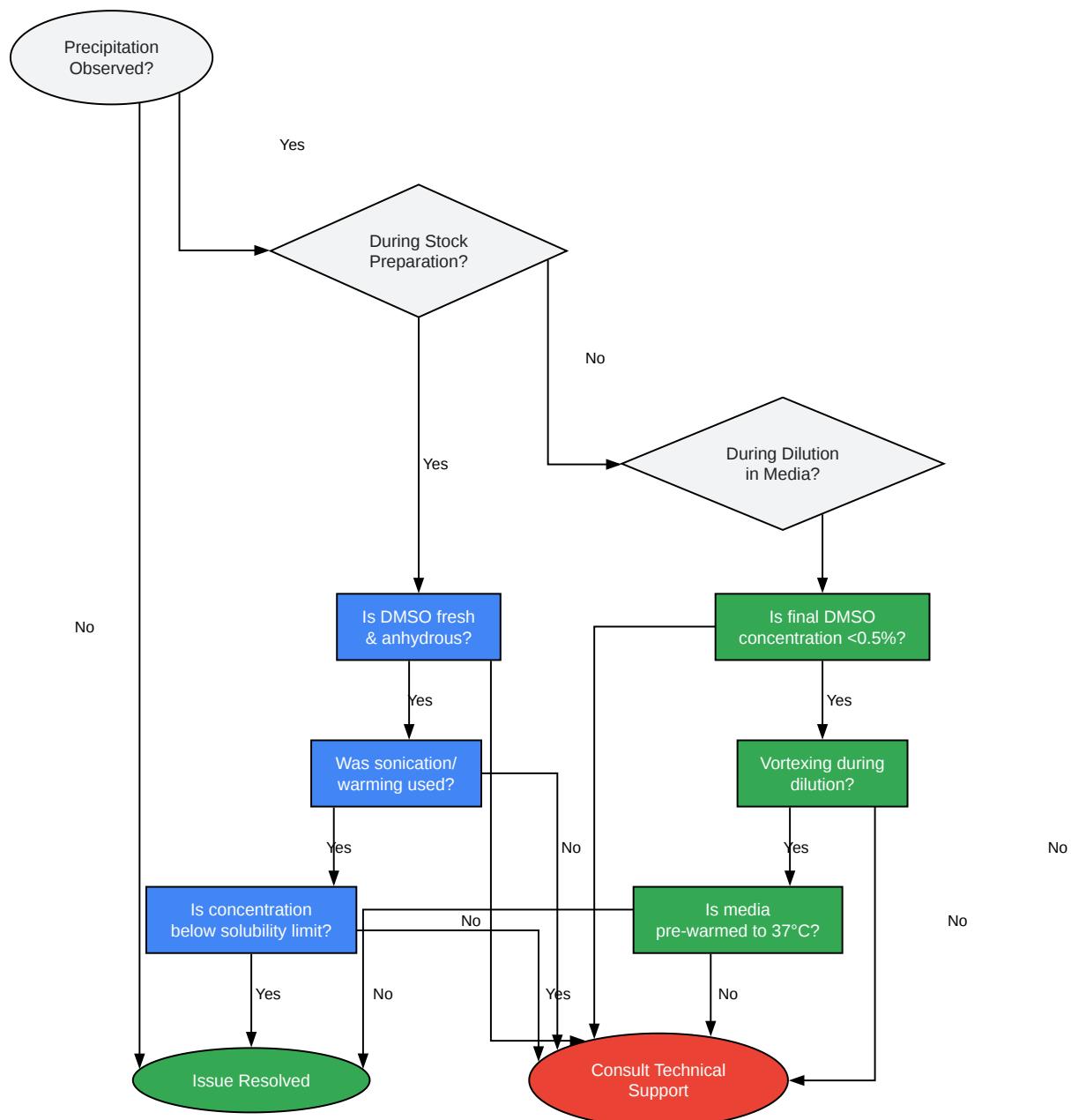

- 10 mM **Ceralasertib** in DMSO stock solution
- Pre-warmed (37°C) complete cell culture medium

- Sterile conical tubes or microcentrifuge tubes
- Vortex mixer


Procedure:

- Determine the final desired concentration: For this example, we will prepare a working solution with a final concentration of 1 μ M **Ceralasertib** in a final volume of 10 mL of cell culture medium. The final DMSO concentration will be 0.01%.
- Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes, it is good practice to make an intermediate dilution.
 - Dilute the 10 mM stock 1:100 in cell culture medium to create a 100 μ M solution. To do this, add 1 μ L of the 10 mM stock to 99 μ L of pre-warmed medium and vortex immediately.
- Prepare the final working solution:
 - Add 100 μ L of the 100 μ M intermediate solution to 9.9 mL of pre-warmed cell culture medium.
 - Alternatively, if not making an intermediate dilution, add 1 μ L of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium while vortexing.
- Mix thoroughly: Immediately after adding the **Ceralasertib** solution, cap the tube and vortex gently to ensure a homogenous solution.
- Apply to cells: Add the final working solution to your cell cultures promptly.

Visualizations


[Click to download full resolution via product page](#)

Caption: **Ceralasertib**'s mechanism of action via ATR kinase inhibition.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **Ceralasertib** solutions for cell-based assays.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for **Ceralasertib** solubility issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Ceralasertib solubility issues in DMSO and cell culture media]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560106#ceralasertib-solubility-issues-in-dmso-and-cell-culture-media>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com